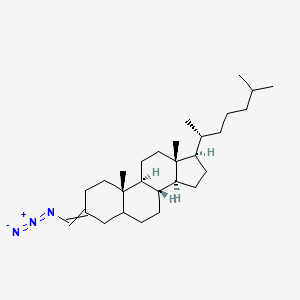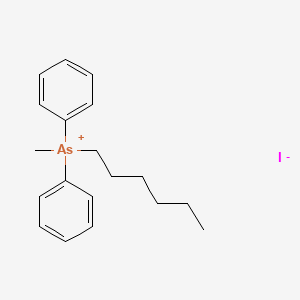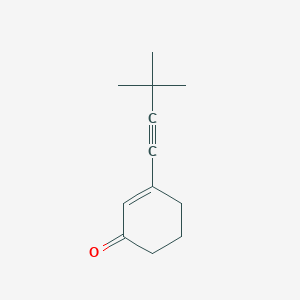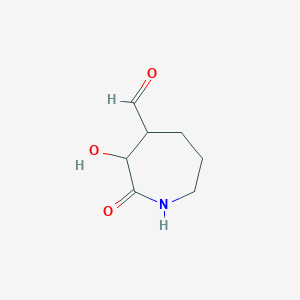
2-Methylbenzene-1,3-diamine;oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzene-1,3-diamine;oxirane:
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbenzene-1,3-diamine: can be synthesized through several methods, including the reduction of nitro compounds and the direct amination of aromatic compounds. One common method involves the reduction of 2-Methyl-1,3-dinitrobenzene using hydrogen in the presence of a catalyst such as palladium on carbon.
Oxirane: can be synthesized through the oxidation of alkenes. One industrial method involves the catalytic oxidation of ethylene using air or oxygen to produce ethylene oxide. Another method is the epoxidation of alkenes using peracids, such as peracetic acid or m-chloroperoxybenzoic acid.
Industrial Production Methods
The industrial production of 2-Methylbenzene-1,3-diamine typically involves large-scale reduction processes using hydrogen and catalysts. For oxirane, the most common industrial method is the direct oxidation of ethylene, which is carried out in large reactors with efficient catalysts to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Methylbenzene-1,3-diamine can undergo oxidation reactions to form quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amine derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.
Epoxide Ring-Opening: The oxirane ring can undergo nucleophilic ring-opening reactions to form diols or other functionalized compounds. Common nucleophiles include water, alcohols, and amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles for Epoxide Ring-Opening: Water, alcohols, amines
Major Products Formed
Oxidation Products: Quinones, oxidized aromatic compounds
Reduction Products: Various amine derivatives
Substitution Products: Halogenated, nitrated, or sulfonated aromatic compounds
Ring-Opening Products: Diols, functionalized alcohols, and amines
Scientific Research Applications
Chemistry: 2-Methylbenzene-1,3-diamine;oxirane is used as a building block in organic synthesis. Its unique combination of aromatic amine and epoxide functionalities allows for the creation of complex molecules through various chemical reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable intermediate in the development of new drugs and bioactive compounds.
Medicine: In medicinal chemistry, the compound’s derivatives are explored for their potential therapeutic properties. The aromatic amine part can interact with biological targets, while the epoxide part can undergo bioactivation to form reactive intermediates.
Industry: The compound is used in the production of polymers, resins, and coatings. Its reactivity allows for the creation of cross-linked networks and other advanced materials with desirable properties.
Mechanism of Action
The mechanism of action of 2-Methylbenzene-1,3-diamine;oxirane involves its ability to undergo various chemical reactions. The aromatic amine part can participate in electrophilic aromatic substitution reactions, while the epoxide part can undergo nucleophilic ring-opening reactions. These reactions allow the compound to interact with various molecular targets and pathways, leading to the formation of new compounds with different properties.
Comparison with Similar Compounds
2-Methyl-1,3-phenylenediamine: Similar aromatic amine structure but lacks the epoxide functionality.
Ethylene oxide: Simple epoxide without the aromatic amine structure.
2,6-Diaminotoluene: Similar aromatic amine structure but different substitution pattern on the benzene ring.
Uniqueness: 2-Methylbenzene-1,3-diamine;oxirane is unique due to its combination of aromatic amine and epoxide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
63641-64-5 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-methylbenzene-1,3-diamine;oxirane |
InChI |
InChI=1S/C7H10N2.C2H4O/c1-5-6(8)3-2-4-7(5)9;1-2-3-1/h2-4H,8-9H2,1H3;1-2H2 |
InChI Key |
ANKNCKKXSNZZNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)N.C1CO1 |
Related CAS |
63641-64-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-Cyanoethyl)sulfanyl]decanamide](/img/structure/B14510442.png)
![5-[Bis(2-chloroethyl)amino]-1-ethylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14510457.png)

![2,2'-[Pyridine-2,6-diylbis(carbonylazanediyl)]dibenzoic acid](/img/structure/B14510469.png)
![3-[(5-Iodofuran-2-yl)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14510473.png)
![1-(2-{[(Propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14510485.png)
![2-Naphthalenol, 1-[bis[[4-(4-methoxyphenyl)-2-thiazolyl]amino]methyl]-](/img/structure/B14510489.png)

![2-Methyl-N-[(phenylsulfanyl)methyl]aniline](/img/structure/B14510500.png)



![2-Chloro-N-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}acetamide](/img/structure/B14510504.png)

